molecular formula C10H10N2O2 B1618171 2-[(2-Cyanoethyl)amino]benzoic acid CAS No. 62985-18-6

2-[(2-Cyanoethyl)amino]benzoic acid

Cat. No. B1618171
CAS RN: 62985-18-6
M. Wt: 190.2 g/mol
InChI Key: OHJGTMYUTVYOQY-UHFFFAOYSA-N
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Description

2-[(2-Cyanoethyl)amino]benzoic acid is an organic compound. It appears as a white crystalline or crystalline powder solid . The molecular formula is C12H12N2O2 and the molecular weight is 216.24g/mol .


Synthesis Analysis

The synthesis of 2-[(2-Cyanoethyl)amino]benzoic acid can be carried out in two steps :

  • The obtained 2-[(2-Cyanoethyl)amino]benzamide is then hydrolyzed under alkaline conditions to generate 2-[(2-Cyanoethyl)amino]benzoic acid .


Molecular Structure Analysis

The molecular structure of 2-[(2-Cyanoethyl)amino]benzoic acid can be viewed using Java or Javascript .


Chemical Reactions Analysis

2-[(2-Cyanoethyl)amino]benzoic acid can participate in various organic synthesis reactions such as alkylation, acylation, and carboxylation . It can also be used as a raw material or catalyst for these reactions .


Physical And Chemical Properties Analysis

2-[(2-Cyanoethyl)amino]benzoic acid has a density of 1.286g/cm3, a boiling point of 448.7°C at 760 mmHg, and a flash point of 225.2°C . It has a vapor pressure of 7.74E-09mmHg at 25°C and a refractive index of 1.62 . It is difficult to dissolve in water but soluble in organic solvents such as ethanol and dichloromethane . The melting point is about 160-163°C .

Future Directions

2-[(2-Cyanoethyl)amino]benzoic acid has a wide range of uses in the fields of chemical research, pharmaceutical research, and organic synthesis . It can be used as intermediates for some drugs, such as the synthesis of antiepileptic drugs and antihypertensive drugs . It can also be used in chemical research, such as analytical reagents and labeling reagents . The future directions of this compound could involve further exploration of its potential uses in these fields.

properties

IUPAC Name

2-(2-cyanoethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-3-7-12-9-5-2-1-4-8(9)10(13)14/h1-2,4-5,12H,3,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJGTMYUTVYOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300698
Record name 2-[(2-cyanoethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62985-18-6
Record name NSC138381
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-cyanoethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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